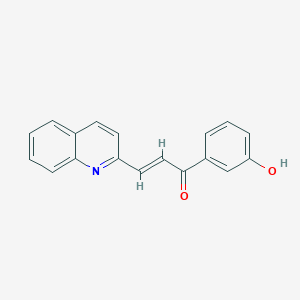

(2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one

Descripción general

Descripción

(2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a hydroxyphenyl group and a quinolinyl group connected through a propenone linkage.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-hydroxyacetophenone and 2-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as zeolites or metal-organic frameworks can enhance the efficiency of the reaction.

Análisis De Reacciones Químicas

Claisen-Schmidt Condensation

The primary synthesis route involves the Claisen-Schmidt condensation between 3-hydroxyacetophenone and quinoline-2-carboxaldehyde under basic conditions (e.g., NaOH in ethanol). This reaction forms the α,β-unsaturated ketone structure characteristic of chalcones .

Reaction Scheme :

text3-hydroxyacetophenone + quinoline-2-carboxaldehyde → (2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one

Key Conditions :

-

Reagents : NaOH (catalyst), ethanol (solvent).

-

Purification : Column chromatography (hexane/ethyl acetate) .

| Parameter | Details |

|---|---|

| Starting Materials | 3-hydroxyacetophenone, quinoline-2-carboxaldehyde |

| Reaction Time | 1.5–2 hours |

| Solvent | Ethanol |

| Catalyst | Sodium hydroxide |

N-Arylation via Copper Catalysis

For derivatives with aryl substituents, copper-catalyzed Chan-Lam coupling can introduce aryl groups to the quinolinone core. This method is efficient for forming C–C bonds under mild conditions (80 °C, air atmosphere) .

Reaction Mechanism :

-

Step 1 : Acetylation of aniline derivatives to form acetanilides.

-

Step 2 : Cyclization and hydroformylation using the Vilsmeier-Haack reagent.

-

Step 3 : Acid hydrolysis to yield the quinolinone precursor .

Hydroxylation and Methylation

The 3-hydroxyphenyl group can undergo methylation (e.g., using methyl iodide) to form methoxy derivatives, altering solubility and biological activity .

Cyclization Reactions

Under acidic conditions (e.g., pTsOH·H₂O), the compound can participate in tandem reactions with propargylic alcohols to form pyrano[3,2-c]quinolones or furo[3,2-c]quinolones .

Example Reaction :

textThis compound + propargylic alcohol → pyrano[3,2-c]quinolone

Conditions :

Antiviral Potential

Chalcone derivatives, including quinolin-2-yl analogs, have shown promise as inhibitors of viral enzymes like 3CLpro (SARS-CoV-2 main protease). For example, (E)-3-(4-hydroxyphenyl)prop-2-en-1-one derivatives exhibit binding affinities comparable to remdesivir .

Anticancer Activity

Chalcones with quinolinyl groups can inhibit cancer cell proliferation by targeting STAT3 and NF-κB pathways. Structural modifications (e.g., methoxylation) enhance selectivity and reduce toxicity .

| Compound | Target | Activity |

|---|---|---|

| This compound | STAT3/NF-κB pathways | Inhibits cancer cell growth |

| Quinolin-2-yl chalcones | 3CLpro (SARS-CoV-2) | IC₅₀ ~1.2–11.4 μM |

Spectroscopic Characterization

-

¹H NMR : Key signals include the hydroxyl proton (~5.0 ppm, broad singlet) and the α,β-unsaturated carbonyl proton (~7.5–8.0 ppm, double doublet).

-

¹³C NMR : The carbonyl carbon appears at ~194 ppm, while the quinoline carbons span ~120–160 ppm .

Stability and Reactivity

The compound is stable under standard conditions but undergoes acid-catalyzed cyclization or rearrangement under elevated temperatures .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds

Biology

In biological research, this compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of certain bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is investigated for its potential as a therapeutic agent. Its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases, while its anticancer activity is explored for potential use in cancer therapy.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its unique chemical structure allows for the development of colorants with specific properties, such as high stability and resistance to fading.

Mecanismo De Acción

The mechanism of action of (2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. In antimicrobial activity, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory activity, it inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation. In anticancer activity, it induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparación Con Compuestos Similares

Similar Compounds

- (2E)-1-(3-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one

- (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one

- (2E)-1-(3-hydroxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one

Uniqueness

(2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one is unique due to the specific positioning of the hydroxy group on the phenyl ring and the quinolinyl group on the propenone linkage. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

The compound (2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, particularly focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular mass of approximately 275.3 g/mol. The compound features a chalcone structure, characterized by the presence of a quinoline moiety and a hydroxyl-substituted phenyl group, which contributes to its biological activity.

Research indicates that the biological activity of this compound is primarily linked to its ability to inhibit various cellular pathways involved in cancer progression:

- Inhibition of Hsp90 : The compound has been shown to act as an inhibitor of Heat Shock Protein 90 (Hsp90), which is crucial for the stability and function of numerous oncogenic proteins. Inhibiting Hsp90 leads to the degradation of client proteins such as CDK4, thus disrupting cell cycle progression in cancer cells .

- Induction of Apoptosis : Studies have demonstrated that this chalcone derivative can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death in malignant cells .

- Antioxidant Activity : The hydroxyl group on the phenyl ring contributes to the antioxidant properties of the compound, allowing it to scavenge free radicals and reduce oxidative stress within cells .

Anticancer Activity

A series of in vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 28 | Hsp90 inhibition, apoptosis induction |

| PC-3 (Prostate) | 30 | CDK4 degradation, oxidative stress reduction |

| MRC-5 (Fibroblast) | >50 | Minimal effect observed |

The compound exhibited significant cytotoxicity against MDA-MB-231 and PC-3 cells while showing limited effects on MRC-5 fibroblast cells, indicating selectivity towards cancerous cells .

Clinical Relevance

Recent studies have highlighted the potential clinical applications of this compound:

- Combination Therapies : When used in conjunction with conventional chemotherapeutics, this compound enhances the overall efficacy by sensitizing resistant cancer cells to treatment, suggesting its role as an adjuvant therapy .

- Targeted Drug Development : Given its selective activity against cancer cells, researchers are exploring this compound as a scaffold for developing new anticancer agents with improved potency and reduced side effects.

Propiedades

IUPAC Name |

(E)-1-(3-hydroxyphenyl)-3-quinolin-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-16-6-3-5-14(12-16)18(21)11-10-15-9-8-13-4-1-2-7-17(13)19-15/h1-12,20H/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRKAFCAKWZBPQ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.